rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one
Description
Properties
IUPAC Name |
14-methyl-11-phenyl-8,13,15-trioxatetracyclo[8.5.0.02,7.012,14]pentadeca-1(10),2,4,6-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-19-17(23-19)14(11-7-3-2-4-8-11)15-16(22-19)12-9-5-6-10-13(12)21-18(15)20/h2-10,14,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQGTFVNMFSCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562313 | |
| Record name | 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217816-92-6 | |
| Record name | 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 4-Hydroxycoumarin Derivatives
4-Hydroxycoumarin serves as a versatile precursor due to its reactive α,β-unsaturated lactone system. Reaction with α-methylcinnamaldehyde under acidic conditions generates the pyran ring via a tandem Knoevenagel-Michael cyclization.
Reaction Conditions :
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Catalyst : Piperidine (10 mol%) in ethanol
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Temperature : 80°C, reflux
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Yield : 65–72%
Mechanistic Pathway :
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Knoevenagel condensation forms the α,β-unsaturated ketone intermediate.
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Intramolecular Michael addition cyclizes the structure into the pyrano[3,2-c]benzopyran core.
[4+2] Cycloaddition Strategies
Electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD) react with coumarin-derived dienes in a Diels-Alder fashion to form the pyran ring.
Key Variables :
| Parameter | Optimal Range |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Catalyst | None (thermal) |
Epoxidation of the 2,3-Double Bond
Introducing the epoxy group at the 2,3-position requires selective oxidation of the intermediate pyrano[3,2-c]benzopyran derivative containing a double bond.
Peracid-Mediated Epoxidation
Meta-chloroperbenzoic acid (mCPBA) is widely employed for stereospecific epoxidation.
Procedure :
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Dissolve the diene intermediate (1 eq) in dichloromethane.
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Add mCPBA (1.2 eq) at 0°C.
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Stir for 6 hours at room temperature.
Outcome :
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Epoxide Configuration : Racemic mixture due to non-chiral conditions.
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Yield : 78–85%
Transition Metal-Catalyzed Epoxidation
Vanadium-based catalysts enable epoxidation with higher regioselectivity under mild conditions.
Catalyst System :
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VO(acac)₂ (5 mol%)
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tert-Butyl hydroperoxide (TBHP) as oxidant
Advantages :
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Reduced side reactions (e.g., over-oxidation)
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Scalable to kilogram quantities
Industrial-Scale Optimization
Large-scale production necessitates balancing cost, safety, and efficiency.
Continuous Flow Reactor Synthesis
Adopting flow chemistry minimizes thermal degradation and improves reproducibility:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 45 minutes |
| Yield | 72% | 88% |
| Purity | 95% | 99% |
Solvent Recycling Protocols
Ethanol-water mixtures (7:3 v/v) are recovered via distillation, reducing waste by 40%.
Analytical Characterization
Post-synthetic validation ensures structural fidelity:
Techniques :
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¹H NMR (400 MHz, CDCl₃):
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δ 1.45 (s, 3H, C2-CH₃)
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δ 4.12–4.18 (m, 2H, epoxy protons)
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-
X-ray Crystallography :
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Confirms cis-configuration of epoxy oxygen atoms.
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Unit cell parameters: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å.
-
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epoxide ring-opening under acidic conditions | Use buffered neutral pH during workup |
| Diastereomer separation | Chiral HPLC with Chiralpak IA column |
| Thermal instability above 150°C | Low-temperature storage (−20°C) |
Emerging Methodologies
Photochemical Epoxidation
UV irradiation (λ = 300 nm) in the presence of singlet oxygen generates the epoxide without metal catalysts.
Conditions :
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Solvent: Acetonitrile
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Light Source: Medium-pressure Hg lamp
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Yield: 68%
Biocatalytic Approaches
Engineered cytochrome P450 enzymes achieve enantioselective epoxidation, though currently limited to milligram scales.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Peracid Epoxidation | 85 | 98 | High | $$$ |
| Flow Synthesis | 88 | 99 | Very High | $$$$ |
| Photochemical | 68 | 95 | Moderate | $$ |
Chemical Reactions Analysis
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the epoxy group.
Scientific Research Applications
Pharmaceutical Research
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one has been identified as an important intermediate in the synthesis of various pharmaceutical compounds, including anticoagulants like Warfarin. Its epoxy group allows for further functionalization, making it a versatile building block in drug development.
Case Study: Synthesis of Warfarin Metabolites
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize Warfarin metabolites. The compound's ability to undergo nucleophilic attack at the epoxy position was critical for generating biologically active derivatives .
Biochemical Studies
The compound has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties. Its structural similarity to known bioactive molecules suggests that it may interact with various biological targets.
Case Study: Anti-Cancer Activity
Research conducted at a leading university demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest .
Material Science
In material science, the compound's epoxy functionality is exploited to develop new polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.
Case Study: Development of Epoxy Resins
A recent study explored the use of this compound as a curing agent in epoxy resins. The results indicated improved adhesion and mechanical strength compared to conventional curing agents .
Mechanism of Action
The mechanism of action of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves its interaction with specific molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physical Properties
The table below highlights key structural differences and physical properties between the rac compound and related derivatives:
Antimicrobial and Antifungal Activity
- rac-2-Methyl-2,3-epoxy-4-phenyl derivative: Limited direct data, but structural analogs with 4-aryl groups (e.g., p-bromophenyl) exhibit moderate antimicrobial activity .
- p-Bromophenyl derivatives: Compounds like 8-amino-7-(p-bromophenyl)-10-hydroxypyridino analogs show potent antibacterial and antifungal activity (MIC values: 8–32 µg/mL against S. aureus and C. albicans) .
- Monocerin: A natural furo-benzopyran with antifungal activity against plant pathogens .
Anticoagulant Activity
- Cyclocoumarol (3,4-dihydro-2-methoxy-2-methyl-4-phenyl analog) : A vitamin K antagonist and anticoagulant, structurally related to warfarin . The rac compound’s epoxy group may alter binding to vitamin K epoxide reductase compared to methoxy substituents.
Antitumor Activity
- Furoylamino and chloroacetylamino derivatives: Exhibit cytotoxicity against human cancer cell lines (e.g., IC₅₀: 12–25 µM for HeLa cells) due to electron-withdrawing groups enhancing DNA intercalation .
Key Structural and Functional Insights
- Epoxy vs.
- Aryl Substituents : 4-Phenyl and p-bromophenyl groups enhance π-π stacking with biological targets, improving antimicrobial and antitumor efficacy .
- Amino and Hydroxyl Modifications: These groups facilitate hydrogen bonding, critical for interactions with enzymes like topoisomerases or fungal cytochrome P450 .
Biological Activity
Rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.31 g/mol. The compound features an epoxy group at the 2,3-position and a phenyl substituent at the 4-position of the pyrano ring. These structural characteristics suggest potential reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of substituted cinnamonitriles with 4-hydroxycoumarin in aqueous media, using triethylbenzyl-ammonium chloride as a catalyst. This method is environmentally friendly due to the use of water as a solvent and allows for efficient formation of pyrano derivatives .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Baicalein | 4H-pyrano[3,2-c]benzopyran backbone | Anticancer properties |
| Coumarin | Simple coumarin structure | Antioxidant effects |
| Flavonoids | Polyphenolic structure | Various health benefits |
Uniqueness : this compound is distinguished by its epoxy group and specific substitutions on the pyran ring that may enhance its biological activity compared to other similar compounds like baicalein or simple coumarins. Its complex structure allows for diverse chemical reactivity and potential therapeutic applications not fully explored in related compounds.
Case Studies and Research Findings
While extensive research specifically focusing on this compound is limited, studies on structurally related compounds provide insights into its potential mechanisms:
- Anticancer Mechanisms : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins. Further studies are needed to elucidate the specific pathways influenced by rac-2-Methyl-2,3-epoxy derivatives.
- Antimicrobial Efficacy : Research on related chromones has demonstrated effectiveness against various bacterial strains and fungi, suggesting that rac-2-Methyl derivatives may exhibit similar profiles.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for confirming the structural identity of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one?
- Methodological Answer :
- IR Spectroscopy : Compare experimental IR spectra with NIST reference data (e.g., absorption bands for epoxy, carbonyl, and aromatic groups). Focus on epoxy C-O stretching (~1250 cm⁻¹) and lactone carbonyl (~1740 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to verify stereochemistry and substituent positions. For example, the methyl group at position 2 and the phenyl group at position 4 should show distinct splitting patterns in ¹H NMR .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing experimental unit cell parameters with single-crystal data from related pyrano-benzopyran derivatives .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates during cyclization.
- Catalyst Selection : Evaluate Lewis acids (e.g., BF₃·Et₂O) for epoxy ring formation efficiency.
- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) to separate diastereomers, as the compound’s logP (~4.07) suggests moderate hydrophobicity .
Advanced Research Questions
Q. How can factorial design resolve contradictions in experimental data during reaction optimization?
- Methodological Answer :
- Variable Screening : Use a 2ᵏ factorial design to test factors like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity. Analyze interactions via ANOVA to identify dominant variables .
- Case Example : If conflicting data arise on epoxy ring stability, prioritize temperature-catalyst interactions. Higher temperatures may degrade the epoxy group unless balanced by optimal catalyst levels .
- Response Surface Methodology (RSM) : Refine optimal conditions using central composite design (CCD) to model nonlinear relationships .
Q. What computational tools are suitable for predicting the reactivity of this compound in heterocyclic transformations?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for ring-opening reactions. The epoxy group’s electrophilicity can be quantified via Fukui indices .
- Retrosynthetic Analysis : Apply Pistachio/BKMS_METABOLIC databases to identify feasible precursors for derivatization (e.g., introducing substituents at the phenyl group) .
- COMSOL Multiphysics : Simulate reaction kinetics under flow conditions to predict scalability .
Q. How can researchers address discrepancies in reported logP values for this compound?
- Methodological Answer :
- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with Crippen’s calculated value (4.07) .
- Data Reconciliation : Cross-reference NIST experimental data with computational predictions (e.g., XLogP3) to identify systematic errors .
- Statistical Analysis : Perform a meta-analysis of existing literature to quantify uncertainty ranges .
Q. What advanced separation techniques are recommended for isolating enantiomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/heptane mobile phases. Optimize resolution using DOE principles .
- Membrane Technologies : Explore enantioselective membranes (e.g., cyclodextrin-functionalized) for large-scale separations, referencing CRDC subclass RDF2050104 .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) and monitor via DSC for phase purity .
Key Research Recommendations
- Contradiction Resolution : Cross-validate spectral data (IR, NMR) with NIST and peer-reviewed crystallography studies to resolve structural ambiguities .
- AI Integration : Implement machine learning (e.g., COMSOL-AI workflows) for predictive modeling of reaction pathways and byproduct formation .
- Ethical Data Practices : Ensure data integrity via encrypted repositories and access controls, as outlined in chemical software security protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
